molecular formula C12H12F13I B045199 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane CAS No. 120695-82-1

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane

Cat. No. B045199
M. Wt: 530.11 g/mol
InChI Key: BEQLOSVHRBTANS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds like 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane often involves the oxidation of corresponding alkyl iodides. A general method includes the oxidation of perfluoroalkyl iodides using Oxone in trifluoroacetic acid at room temperature, followed by treatment with p-toluenesulfonic acid to obtain stable fluorinated compounds (Zagulyaeva et al., 2010).

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms. Fluorine's high electronegativity and small size can lead to strong C-F bonds and influence the compound's overall geometry and reactivity. Although specific structural data for 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane is not available, similar fluorinated compounds exhibit unique structural features due to these effects.

Chemical Reactions and Properties

Fluorinated compounds, including those similar to 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane, participate in various chemical reactions, such as nucleophilic substitution reactions, due to the presence of the reactive iodine atom. The fluorine atoms can also affect the compound's chemical reactivity and stability (Banks et al., 1967).

Scientific Research Applications

  • Synthesis of Trifluoromethyl-Substituted Compounds : This compound is useful for synthesizing trifluoromethyl-substituted pyridinecarboxylic acids and quinolinecarboxylic acids, which have applications in pharmaceuticals and agrochemicals (Cottet, Marull, Lefebvre, & Schlosser, 2003).

  • Drug Molecule Stability : It aids in improving drug molecules' cell-membrane permeability and enhancing chemical and metabolic stability, important for drug discovery (Shao, Xu, Lu, & Shen, 2015).

  • Fluorination Agent : The compound serves as a fluorination agent in organic synthesis, especially for creating fluorine, bromine, and amine derivatives (Zhdankin, Kuehl, & Simonsen, 1996).

  • Precursor for Trifluoromethylated Compounds : It is used as a synthetic precursor for trifluoromethylated isoxazolidines and their conversion into trifluoromethylated syn-3-amino alcohols (Tsuge, Okano, & Eguchi, 1995).

  • Electrophilic Reagent : It acts as an electrophilic reagent for transferring a trifluoromethylthio group (-SCF3), useful in various organic reactions (Yang, Zheng, & Zhang, 2020).

  • Polar Solvent : The compound is used as a polar solvent in chemical reactions, especially in low-temperature fluorination processes (Macé & Magnier, 2010).

  • Inorganic Material Synthesis : It's employed in the synthesis of inorganic metal fluoride and oxyfluoride materials for optical functions like anti-reflective coatings and luminescent materials (Fujihara & Tokumo, 2009).

Future Directions

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane is widely used in the production of fluorinated finishing agents, fluorinated surfactants, and other fluorinated fine chemicals .

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F13I/c1-2-3-4-6(26)5-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQLOSVHRBTANS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382179
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane

CAS RN

120695-82-1
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane
Reactant of Route 2
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane
Reactant of Route 3
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane
Reactant of Route 4
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane
Reactant of Route 5
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane
Reactant of Route 6
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane

Citations

For This Compound
3
Citations
H Feldstein - 2021 - dspace.mit.edu
Multi-phase emulsions represent a versatile material platform for the design of in-situ tunable lenses. One challenge in fluid lens design is the minimization of aberrations that are …
Number of citations: 0 dspace.mit.edu
C Rosso - 2021 - arts.units.it
The main scientific objective of this doctoral research was to develop powerful metal-free organic (photo) catalytic systems to efficiently realize new carbon-carbon and carbon-…
Number of citations: 2 arts.units.it
F Longobardo - 2021 - arts.units.it
In the last decades, the interest to adopt new sustainable industrial processes and to find new eco-friendly ways to convert and store energy with a lower impact on the environment is …
Number of citations: 3 arts.units.it

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